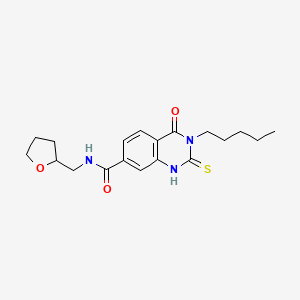

4-oxo-N-(oxolan-2-ylmethyl)-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 4-oxo-N-(oxolan-2-ylmethyl)-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a derivative of quinazoline, a bicyclic aromatic compound that has garnered interest due to its potential pharmacological activities. Quinazoline derivatives have been explored for various biological activities, including anti-HIV properties as seen in the synthesis and evaluation of 4-oxo-4H-quinolizine-3-carboxylic acid derivatives . Although the specific compound is not directly mentioned in the provided papers, the general chemical framework is related to the structures studied for their potential as HIV integrase inhibitors .

Synthesis Analysis

The synthesis of quinazoline derivatives typically involves the formation of the bicyclic quinazoline core followed by functionalization at various positions on the ring. For instance, the synthesis of 4-oxo-4H-quinolizine-3-carboxylic acid derivatives includes the confirmation of structures by spectroscopic methods such as 1H-NMR, 13C-NMR, IR, and ESI or HRMS spectra . Another related synthesis involves the reaction of carboxylic acid hydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water, which is considered a "green" synthesis due to its environmentally friendly solvent choice and high yields . These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of the compound .

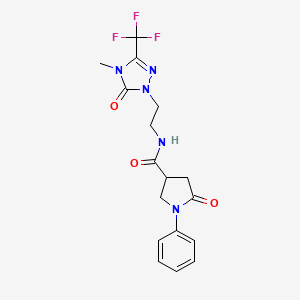

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by the presence of a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The specific substituents on the quinazoline core can significantly influence the molecular conformation and properties. For example, the study of 4-oxo-N-phenyl-4H-chromene-2-carboxamide revealed that the compound crystallizes in a specific space group and exhibits an anti-rotamer conformation about the C-N bond . This level of structural detail is crucial for understanding the molecular interactions and potential biological activities of the compound.

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, particularly at functionalizable sites such as the 4-oxo position and the carboxamide moiety. The reactivity of these sites can be exploited to introduce different substituents, which can alter the biological activity of the compound. The papers provided do not detail specific reactions for the compound , but they do offer examples of reactions involving similar quinazoline structures, such as cyclization reactions to form alkanoic acids and their esters .

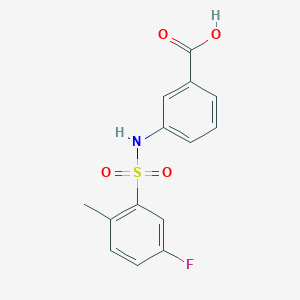

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. For instance, the crystallization behavior and the formation of polymorphs, as observed in the study of 4-oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives, are important physical properties that can impact the compound's application and handling . The solubility in water, as mentioned in the green synthesis of N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) benzamides, is another key property that can influence the compound's suitability for biological studies .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Quinazoline derivatives, including 4-oxo-N-(oxolan-2-ylmethyl)-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide, are synthesized to explore their pharmacological potential and structure-activity relationship. These compounds are evaluated for various biological activities, including diuretic, antihypertensive, and anti-diabetic potentials in rats, demonstrating the versatile nature of quinazoline derivatives in drug discovery (Rahman et al., 2014).

Antiviral Activities

The search for antiviral agents has led to the synthesis and evaluation of 4-oxo-quinolizine and quinazoline derivatives against various viruses. Studies indicate these compounds exhibit potential HIV integrase inhibitory activity, highlighting their relevance in the development of new therapies for viral infections (Yi-sheng Xu et al., 2009).

Antitumor and Antibacterial Agents

Quinazoline derivatives are investigated for their potential as antitumor and antibacterial agents. Compounds such as 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines demonstrate inhibitory activity against thymidylate synthase (TS), a key enzyme in DNA synthesis, indicating their potential in cancer therapy and as antibacterial agents (Gangjee et al., 1996).

Antimycobacterial Activity

Research into the antimycobacterial properties of quinazoline derivatives reveals that some synthesized compounds exhibit significant activity against strains of Mycobacterium tuberculosis and other atypical mycobacteria. This suggests potential applications in treating tuberculosis and related diseases (J. Kuneš et al., 2000).

Antifungal and Anticancer Properties

Further exploration of quinazoline derivatives encompasses their evaluation for antifungal and anticancer activities. These studies provide insights into the therapeutic potential of such compounds in treating various cancers and fungal infections, demonstrating the broad spectrum of biological activities offered by quinazoline derivatives (Nowak et al., 2015).

Propiedades

IUPAC Name |

4-oxo-N-(oxolan-2-ylmethyl)-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O3S/c1-2-3-4-9-22-18(24)15-8-7-13(11-16(15)21-19(22)26)17(23)20-12-14-6-5-10-25-14/h7-8,11,14H,2-6,9-10,12H2,1H3,(H,20,23)(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYLKMFNUQOCQFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3CCCO3)NC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-oxo-N-(oxolan-2-ylmethyl)-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2518580.png)

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2518590.png)

![2-chloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B2518591.png)

![1,7-dimethyl-4-oxo-N-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2518593.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2518597.png)